4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a thiomethyl group. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(methylthio)carbonyl imidazole
- 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
- 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6 carboxylates
Uniqueness
4-Amino-5-(methylthio)-1H-pyrazole-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and material science .
Properties
Molecular Formula |
C5H8N4OS |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
4-amino-3-methylsulfanyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4OS/c1-11-5-2(6)3(4(7)10)8-9-5/h6H2,1H3,(H2,7,10)(H,8,9) |
InChI Key |
QYDNQNYOAQHACZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=C1N)C(=O)N |
Origin of Product |
United States |
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